[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid
Beschreibung
[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is a synthetic organic compound featuring a cyclohexylamino-acetic acid backbone modified with a benzyloxycarbonyl (Cbz)-protected ethylamine group. The benzyloxycarbonyl group acts as a protective moiety for amines, enhancing stability during synthetic processes .
Eigenschaften
IUPAC Name |
2-[[2-[ethyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-2-20(18(23)24-13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)19-12-17(21)22/h3-5,8-9,15-16,19H,2,6-7,10-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGFPUDJJJPAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid generally starts with cyclohexylamine. An initial reaction with benzyloxycarbonyl chloride provides the benzyloxycarbonyl-protected amine, which is further reacted with ethyl bromoacetate to introduce the ethyl-amino group. The final step involves hydrolysis to yield the carboxylic acid.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using similar steps but with optimized conditions for higher yields. Automated reactors and continuous flow systems ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid undergoes various reactions, including:
Oxidation: Typically oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using lithium aluminum hydride.
Substitution: Reacts with halides under basic conditions to form substituted derivatives.
Common Reagents and Conditions
The compound often reacts with oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides in the presence of bases like sodium hydroxide.
Major Products Formed
Oxidation produces corresponding ketones or aldehydes.
Reduction yields the fully reduced amine.
Substitution reactions form N-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound can be synthesized through various methods, often involving the coupling of benzyloxycarbonyl derivatives with amino acids. The specific synthetic route can influence the compound's purity and yield, which are critical for its application in research and clinical settings.
- Antiviral Properties : Research indicates that compounds similar to [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid may act as inhibitors of viral proteases. These enzymes are crucial for viral replication, and by inhibiting them, such compounds can reduce viral load in infected individuals .
- Enzyme Inhibition : The compound has shown promise as a substrate for serine β-lactamases, which are enzymes that confer antibiotic resistance. Understanding how this compound interacts with β-lactamases can lead to the development of novel inhibitors that restore the efficacy of β-lactam antibiotics .
Therapeutic Applications
- Drug Development : The compound's structure allows it to serve as a scaffold for the development of new therapeutic agents. Its ability to modulate enzyme activity makes it a candidate for designing drugs targeting specific diseases, such as infections caused by resistant bacteria or viruses .
- Potential in Diabetes Treatment : Similar compounds have been investigated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition has therapeutic implications for managing type 2 diabetes .
Case Studies
- Case Study 1 : A study evaluated the efficacy of a related compound in inhibiting viral proteases, demonstrating significant reductions in viral replication in vitro. This research underscores the potential of [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid derivatives in antiviral therapy .
- Case Study 2 : Another investigation focused on the interaction between this compound and β-lactamases, revealing insights into its mechanism of action and potential modifications to enhance its inhibitory effects against resistant strains of bacteria .
Data Tables
| Application Area | Details |
|---|---|
| Antiviral Activity | Inhibits viral proteases; reduces viral load |
| Enzyme Interaction | Substrate for serine β-lactamases; potential for antibiotic development |
| Diabetes Management | Potential DPP-IV inhibitor; implications for type 2 diabetes treatment |
| Case Study | Findings |
|---|---|
| Case Study 1 | Significant reduction in viral replication with related compounds |
| Case Study 2 | Insights into β-lactamase interactions; potential for new inhibitors |
Wirkmechanismus
Effects
[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid exerts its effects by interacting with specific molecular targets, usually through hydrogen bonding and ionic interactions.
Molecular Targets and Pathways
The compound may target enzymes or receptors involved in metabolic pathways, acting as inhibitors or activators depending on its specific structure and substituents.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
2-(Benzoylamino)-2-phenylacetic Acid
- Structure : Benzoyl and phenyl groups attached to an acetic acid backbone.
- Comparison: Lacks the cyclohexyl and ethyl-amino groups present in the target compound.
2-[(Benzylamino)carbonyl]cyclohexanecarboxylic Acid
- Structure: Cyclohexanecarboxylic acid with a benzylamino-carbonyl substituent.
- Comparison: Replaces the acetic acid and ethyl-amino groups with a carboxylic acid directly attached to the cyclohexane ring.
[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic Acid
- Structure : Cyclopropyl-methyl group instead of the Cbz-ethyl group.
- Comparison : The cyclopropane ring introduces significant ring strain, which may enhance reactivity in cycloaddition or ring-opening reactions. This substitution reduces aromaticity, impacting binding interactions in biological systems .
2-(Benzylamino)acetic Acid
- Structure : Simplest analog, lacking the cyclohexyl and Cbz groups.
- Comparison: The absence of the cyclohexylamino group reduces molecular weight (MW: 179.2 g/mol vs. ~350–400 g/mol for the target compound) and lipophilicity, making it more water-soluble but less likely to penetrate lipid membranes .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | Solubility (Water) |
|---|---|---|---|---|
| Target Compound | ~400* | Cbz, cyclohexylamino, acetic acid | 2.5–3.5 | Low |
| 2-(Benzoylamino)-2-phenylacetic acid | 283.3 | Benzoyl, phenyl, acetic acid | 1.8–2.2 | Moderate |
| 2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid | 261.3 | Benzylamino, cyclohexane, carboxylic acid | 2.0–2.5 | Low |
| 2-(Benzylamino)acetic acid | 179.2 | Benzylamino, acetic acid | 0.5–1.0 | High |
*Estimated based on structural analogs.
- Lipophilicity: The target compound’s Cbz and cyclohexyl groups increase LogP compared to simpler analogs like 2-(Benzylamino)acetic acid, suggesting better membrane permeability but lower aqueous solubility .
Commercial and Research Status
- Structural analogs with nitro or cyclopropane groups remain in production, highlighting the importance of substituent choice in commercial viability .
Biologische Aktivität
[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid, a compound with a complex structure, has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexylamine backbone with an ethylamino group and a benzyloxycarbonyl moiety. This unique structure allows for interactions with various biological targets, potentially leading to diverse therapeutic effects.
The precise mechanism of action for [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is not fully elucidated. However, it is hypothesized to interact with specific enzymes and receptors, modulating their activity. The compound may influence signal transduction pathways, affecting cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid exhibit antimicrobial properties. For instance, derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .
Anticancer Properties
Several studies have indicated that related compounds possess cytotoxic effects on various cancer cell lines. For example, benzoxazole derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells . This suggests potential for developing anticancer agents based on the structural framework of [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid.
Case Studies
- Antibacterial Screening : In a study involving 41 compounds, several exhibited selective antibacterial activity against B. subtilis. The structure-activity relationship (SAR) analysis revealed that modifications in the benzene ring significantly affected potency .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of benzoxazole derivatives on various cancer cell lines (e.g., MCF-7, A549). Compounds showed varying degrees of effectiveness, with some demonstrating significantly lower toxicity to normal cells compared to cancer cells .
Data Tables
| Activity Type | Tested Compound | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | Benzoxazole Derivative | Bacillus subtilis | 32 µg/mL |
| Antifungal | Benzoxazole Derivative | Candida albicans | 16 µg/mL |
| Cytotoxic | Various Derivatives | MCF-7 (Breast Cancer) | IC50 = 10 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Prioritize multi-step synthesis involving protection/deprotection strategies for amino and carboxylic acid groups. Use benzyloxycarbonyl (Cbz) as a protecting group for the ethylamine moiety. Reaction optimization should focus on:
- Catalysts : Palladium-based catalysts for hydrogenolysis during deprotection .
- Solvents : Polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility of intermediates .
- Temperature Control : Maintain ≤50°C during cyclization to avoid side reactions .
- Validation : Monitor intermediates via TLC and characterize final products using HPLC and mass spectrometry .
Q. What analytical techniques are most effective for characterizing the structural purity of [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm cyclohexyl ring conformation and amine/carboxylic acid functional groups. DMSO-d₆ is recommended for solubility .
- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclohexylamino moiety by growing single crystals in ethanol/water mixtures .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~300–350 g/mol) and detect impurities .
Q. How can researchers standardize protocols for quantifying this compound in biological matrices?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 210–230 nm (carboxylic acid absorbance) .
- Sample Preparation : Acidify biological samples (pH 2–3) to protonate the carboxylic acid group, improving extraction efficiency .
- Calibration : Use deuterated internal standards (e.g., D₃-acetic acid derivatives) to correct for matrix effects .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify biphasic effects .
- Target Profiling : Use thermal shift assays (TSA) to screen for protein targets. Compare results with databases like PubChem BioAssay .
- Pathway Analysis : Employ transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cell lines .
Q. How can the compound’s interaction with biomolecules (e.g., proteins, DNA) be systematically investigated?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure binding kinetics with candidate proteins (e.g., serum albumin) .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or enzyme active sites using software like GROMACS .
- Fluorescence Quenching : Monitor tryptophan residues in proteins upon compound binding to assess conformational changes .
Q. What structural modifications could enhance the compound’s stability in physiological environments while retaining bioactivity?
- Methodological Answer :
- Prodrug Design : Replace the carboxylic acid with an ester prodrug to improve membrane permeability. Hydrolyze in vivo via esterases .
- Cyclohexyl Ring Substitution : Introduce electron-withdrawing groups (e.g., -F) to reduce oxidative metabolism .
- PEGylation : Attach polyethylene glycol (PEG) chains to the amine group to extend half-life in circulation .
Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Metabolic Profiling : Measure ATP levels (CellTiter-Glo) and ROS production (DCFDA assay) to correlate cytotoxicity with metabolic stress .
- Cell-Type Specificity : Compare uptake efficiency using radiolabeled compound (e.g., -labeled acetic acid moiety) .
- Check P-gp Efflux : Inhibit P-glycoprotein with verapamil to determine if efflux pumps reduce intracellular concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
